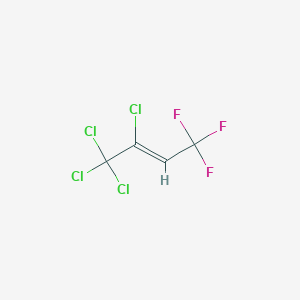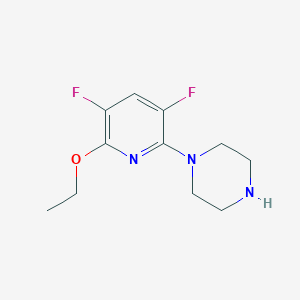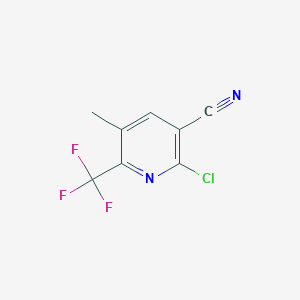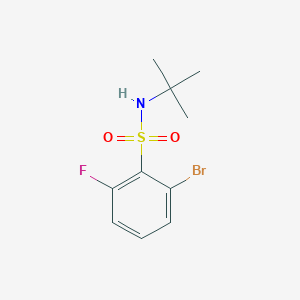
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene (TCTF) is a chemical compound that has been studied extensively in the past few decades. It is a halogenated hydrocarbon with a unique structure and properties, making it of interest to researchers in a variety of fields. TCTF has been used in a range of applications, including the synthesis of other compounds, in chemical reactions, and in scientific research.
Wissenschaftliche Forschungsanwendungen
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene has been studied extensively in the scientific research field. It has been used as a reagent in the synthesis of other compounds, such as 1,1,1,2-tetrachloro-4,4,4-trifluorobut-2-ol, and has been used as a catalyst in various chemical reactions. Additionally, 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene has been used in the study of the structure and properties of organic compounds, as well as in the study of the effects of halogenated hydrocarbons on the environment.
Wirkmechanismus
The mechanism of action of 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is not fully understood. However, it is known that 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is a strong Lewis acid, meaning it can accept electron pairs from other molecules. This property allows it to act as a catalyst in certain chemical reactions, and it can also be used to synthesize other compounds. Additionally, 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is an excellent solvent, allowing it to dissolve many organic compounds.
Biochemical and Physiological Effects
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene has been studied extensively in the field of biochemistry and physiology. It has been found to have a number of effects on living organisms, including the inhibition of certain enzymes, the inhibition of cell growth, and the stimulation of certain metabolic pathways. Additionally, 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene has been found to have anti-inflammatory and anti-cancer properties, as well as the ability to reduce the toxicity of certain drugs.
Vorteile Und Einschränkungen Für Laborexperimente
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is an excellent reagent for laboratory experiments due to its low cost, availability, and ease of use. Additionally, it is non-toxic and does not produce hazardous byproducts. However, 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is a strong acid, and it can react with other compounds in the laboratory, leading to unwanted side reactions. Additionally, 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is a volatile compound, and it can vaporize at room temperature.
Zukünftige Richtungen
The potential future directions for 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene research are numerous. One area of research is the development of new and improved synthesis methods for 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene, as well as the exploration of new applications for the compound. Additionally, further research into the biochemical and physiological effects of 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene could lead to new treatments for various diseases and disorders. Additionally, research into the environmental effects of 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene could lead to improved methods of pollution control. Finally, further research into the structure and properties of 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene could lead to new and improved compounds with unique properties.
Synthesemethoden
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is synthesized by combining 1,1,1,2-tetrachloro-4,4,4-trifluorobutane with a base, such as sodium hydroxide, in a solvent. The reaction is typically conducted at room temperature and pressure, and the resulting product is a mixture of 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene and 1,1,1,2-tetrachloro-4,4,4-trifluorobut-2-ol. The mixture can be separated by fractional distillation, and the 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene can be further purified by recrystallization.
Eigenschaften
IUPAC Name |
(Z)-1,1,1,2-tetrachloro-4,4,4-trifluorobut-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl4F3/c5-2(4(6,7)8)1-3(9,10)11/h1H/b2-1- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCZHQLFRVCYPU-UPHRSURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(Cl)(Cl)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(Cl)(Cl)Cl)\Cl)\C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl4F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B6312453.png)


![N-[4-Bromo-2-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide, 98%](/img/structure/B6312480.png)




